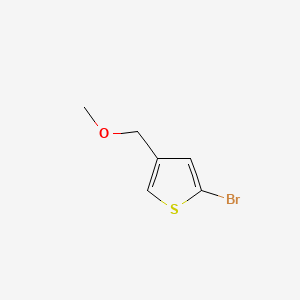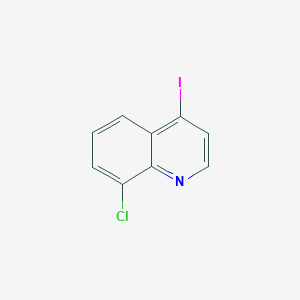
8-Chloro-4-iodoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-4-iodoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClIN. It is a derivative of quinoline, characterized by the presence of chlorine and iodine atoms at the 8th and 4th positions, respectively.
准备方法
Synthetic Routes and Reaction Conditions: 8-Chloro-4-iodoquinoline can be synthesized through several methods. One common approach involves the reaction of 8-iodo-1H-quinolin-4-one with trichlorophosphate (POCl3) in the presence of catalytic anhydrous N,N-dimethylformamide (DMF). The mixture is refluxed for one hour, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those described in laboratory settings. The scalability of the reaction is crucial for industrial applications, ensuring consistent yield and purity.
化学反应分析
Types of Reactions: 8-Chloro-4-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring or the substituents, leading to different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives.
科学研究应用
8-Chloro-4-iodoquinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, particularly in developing antimicrobial and anticancer agents.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Chloro-4-iodoquinoline involves its interaction with specific molecular targets. While detailed studies on this compound are limited, similar quinoline derivatives are known to interact with DNA, enzymes, and cellular receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
相似化合物的比较
Clioquinol: A related compound with antifungal and antibacterial properties.
7-Chloro-4-iodoquinoline: Another derivative with similar structural features but different substitution patterns
Uniqueness: 8-Chloro-4-iodoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual halogenation (chlorine and iodine) at specific positions on the quinoline ring makes it a valuable compound for targeted synthesis and research applications.
属性
分子式 |
C9H5ClIN |
|---|---|
分子量 |
289.50 g/mol |
IUPAC 名称 |
8-chloro-4-iodoquinoline |
InChI |
InChI=1S/C9H5ClIN/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H |
InChI 键 |
OJUZXXUGBXIEAM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)
![1-[2-(methylamino)ethyl]-1H-imidazole-4-carboxylic acid dihydrochloride](/img/structure/B13468537.png)

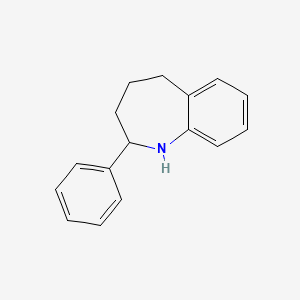
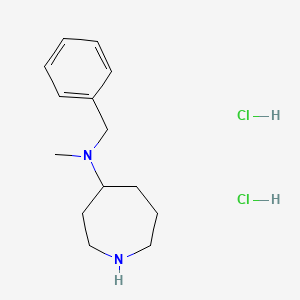
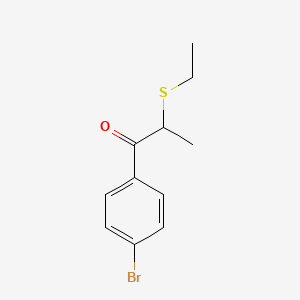
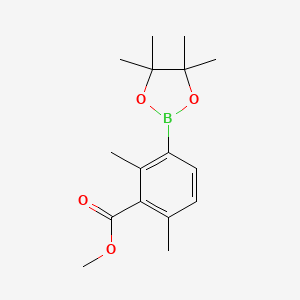
![2-[1-(trifluoromethyl)cyclopropyl]-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13468576.png)
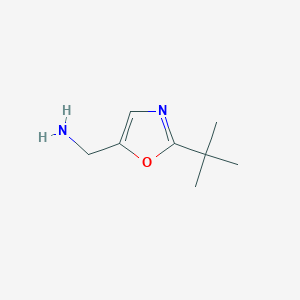
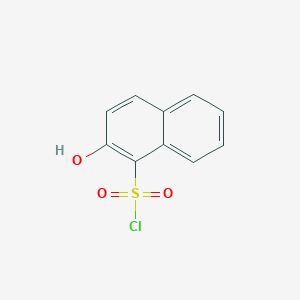
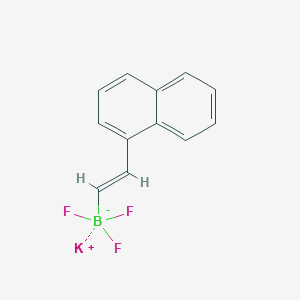
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
